molecular formula C13H11NO5 B1670370 Dehydroxymethylepoxyquinomicin CAS No. 287194-40-5

Dehydroxymethylepoxyquinomicin

Cat. No. B1670370
M. Wt: 261.23 g/mol
InChI Key: IUOMATKBBPCLFR-TUAOUCFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroxymethylepoxyquinomicin (DHMEQ) is a specific inhibitor of NF-κB . It is based on the structure of epoxyquinomicin C, an antibiotic . DHMEQ has shown anti-inflammatory and anticancer activity in various in vivo disease models .


Synthesis Analysis

The synthesis of DHMEQ involves a chemoenzymatic approach . It was previously available from the racemate using lipase-catalyzed enantioselective resolution. A new route for production was established by hexanoylating both secondary and phenolic hydroxy groups of (1 *,2 *,3 *)-2,3-Epoxy-5- - [ (2-hydroxybenzoyl)amino]-4,4-dimethoxycyclohex-5-en-1-ol ( 2a), and subjecting it to Burkholderia cepacia lipase-catalyzed hydrolysis .


Molecular Structure Analysis

The structure of DHMEQ is related to that of epoxyquinomicin C, which is an antibiotic .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of DHMEQ include hexanoylation and lipase-catalyzed hydrolysis .

Scientific Research Applications

Anti-Inflammatory and Anti-Tumor Applications

  • Atopic Dermatitis Treatment : DHMEQ has shown promise in treating atopic dermatitis-like lesions. Jiang et al. (2017) found that external application of DHMEQ ointment suppressed the development of dermatitis-like lesions in mice, indicating its potential as an anti-inflammatory agent for skin conditions (Jiang et al., 2017).

  • Endotoxin-Induced Uveitis (EIU) Treatment : Ando et al. (2020) researched the anti-inflammatory effects of DHMEQ on EIU in rats. Their findings suggest that DHMEQ could be a promising agent for treating intraocular inflammation (Ando et al., 2020).

  • Radiosensitivity Enhancement in Thyroid Carcinoma : Liu et al. (2022) investigated DHMEQ's effect on the radiosensitivity of thyroid carcinoma cells. Their results indicate that DHMEQ can enhance the effectiveness of radiotherapy in thyroid cancer treatment (Liu et al., 2022).

Other Medical Applications

  • Graft-Versus-Host Disease (GVHD) Treatment in Bone Marrow Transplantation : Yamanouchi et al. (2015) explored the use of DHMEQ in allogeneic bone marrow transplantation. Their study shows that DHMEQ can suppress GVHD, improving mortality rates in a mouse model (Yamanouchi et al., 2015).

  • Inhibition of Cancer Metastasis : Lin et al. (2018) found that DHMEQ inhibits both late and early phases of cancer metastasis. This suggests its potential utility in preventing cancer spread (Lin et al., 2018).

  • Inflammatory Disease Model Suppression : Ma et al. (2021) reported that DHMEQ effectively suppresses various inflammatory disease models, including skin inflammation and rheumatoid arthritis, without toxicity (Ma et al., 2021).

Future Directions

DHMEQ has been shown to inhibit both the late and early phases of cancer metastasis . It has potential therapeutic applications for the suppression of cancer metastasis . Further studies are needed to explore its potential in treating inflammatory diseases .

properties

IUPAC Name

2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOMATKBBPCLFR-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432307
Record name Dehydroxymethylepoxyquinomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroxymethylepoxyquinomicin

CAS RN

287194-38-1, 287194-40-5
Record name rel-2-Hydroxy-N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287194-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroxymethylepoxyquinomicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287194405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroxymethylepoxyquinomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroxymethylepoxyquinomicin
Reactant of Route 2
Dehydroxymethylepoxyquinomicin
Reactant of Route 3
Dehydroxymethylepoxyquinomicin
Reactant of Route 4
Dehydroxymethylepoxyquinomicin
Reactant of Route 5
Dehydroxymethylepoxyquinomicin
Reactant of Route 6
Dehydroxymethylepoxyquinomicin

Citations

For This Compound
1,360
Citations
A Ariga, J Namekawa, N Matsumoto, J Inoue… - Journal of Biological …, 2002 - ASBMB
We previously designed and synthesized an NF-κB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), that showed anti-inflammatory activity in vivo. In the present study we looked …
Number of citations: 243 www.jbc.org
T Funakoshi, K Yamashita, N Ichikawa… - Journal of Crohn's …, 2012 - academic.oup.com
Background: In inflammatory bowel disease (IBD), gut inflammation is associated with the activation of nuclear factor kappa B (NF-κB), a key pro-inflammatory transcription factor. Aim: …
Number of citations: 67 academic.oup.com
H Tatetsu, Y Okuno, M Nakamura, F Matsuno… - Molecular cancer …, 2005 - AACR
Nuclear factor-κB (NF-κB) is constitutively activated in multiple myeloma cells. Several proteasome inhibitors have been shown to be effective against multiple myeloma and may act by …
Number of citations: 54 aacrjournals.org
G Matsumoto, J Namekawa, M Muta, T Nakamura… - Clinical cancer …, 2005 - AACR
We previously designed and synthesized the new nuclear factor κB (NF-κB) inhibitor dehydroxymethylepoxyquinomicin (DHMEQ) derived from the structure of the antibiotic …
Number of citations: 137 aacrjournals.org
T Fukushima, M Kawaguchi, K Yorita, H Tanaka… - Neuro …, 2012 - academic.oup.com
Glioblastoma is the most malignant type of brain tumor. Despite recent advances in therapeutic modalities, the prognosis of glioblastoma remains very poor. Recent studies have …
Number of citations: 38 academic.oup.com
Y Suzuki, C Sugiyama, O Ohno, K Umezawa - Tetrahedron, 2004 - Elsevier
NF-κB is a transcription factor that induces inflammatory cytokines and anti-apoptotic proteins. We have designed a new NF-κB inhibitor based on the structure of the antibiotic …
Number of citations: 88 www.sciencedirect.com
E Suzuki, K Umezawa - Biomedicine & pharmacotherapy, 2006 - Elsevier
Previously, we designed and synthesized a new NF-κB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ). In the present research we looked into the effect of DHMEQ on the …
Number of citations: 63 www.sciencedirect.com
S Ueki, K Yamashita, T Aoyagi, S Haga, T Suzuki… - …, 2006 - journals.lww.com
Background. Nuclear factor (NF)-κB plays a crucial role in lymphocyte activation, proliferation, and survival. We examined the immunosuppressive effect of a newly developed NF-κB …
Number of citations: 41 journals.lww.com
K Shinoda, K Nakagawa, T Kosaka, N Tanaka… - Human Immunology, 2010 - Elsevier
Regulation of antigen-presenting cells (APC) is crucial in controlling allograft rejection. Dendritic cells (DC) are the most potent APC and must mature to present antigens to T-cell …
Number of citations: 16 www.sciencedirect.com
K Shimizu, S Konno, M Ozaki… - Clinical & …, 2012 - Wiley Online Library
Background Dehydroxymethylepoxyquinomicin ( DHMEQ ) is a newly developed compound that inhibits nuclear factor κB activation and is reported to ameliorate animal models of …
Number of citations: 39 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.